1,3-OD is naturally found in some fruits, like apples, and contributes to their flavor profile []. Research has been conducted on methods for analyzing the presence and concentration of 1,3-OD in apple juice, which can be helpful for quality control and varietal identification [].
Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 1,3-OD can interact with cell membranes. Some research has investigated its potential role as a membrane stabilizer in biological systems []. Additionally, exploratory studies have examined 1,3-OD as a potential energy source or storage molecule within cells [].
1,3-Octanediol is a straight-chain aliphatic diol with the chemical formula . It consists of an eight-carbon chain with hydroxyl groups at the first and third positions. This compound is recognized for its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments, making it a valuable substance in various applications, particularly in biochemistry and materials science. 1,3-Octanediol is naturally found in fruits like apples, contributing to their flavor and aroma profiles .
There is no documented research on a specific mechanism of action for 1,3-octanediol in biological systems.
1,3-Octanediol can be synthesized through various methods:
The applications of 1,3-octanediol are diverse:
1,3-Octanediol is part of a larger class of fatty alcohols. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Hexanol | C6H14O | Shorter carbon chain; used as a solvent and flavoring agent. |
1-Decanol | C10H22O | Longer carbon chain; commonly used in surfactants. |
1,2-Octanediol | C8H18O2 | Differing hydroxyl group positions; used in cosmetics. |
Octanoic Acid | C8H16O2 | Carboxylic acid form; used in food flavoring and as an antimicrobial agent. |
What sets 1,3-octanediol apart from these compounds is its specific positioning of hydroxyl groups which enhances its amphiphilic properties. This unique structure allows it to serve effectively as a stabilizer in biological systems while also being versatile across various industrial applications .
1,3-Octanediol is a straight-chain aliphatic diol with the molecular formula C8H18O2 [1]. The compound features two hydroxyl (-OH) functional groups located at the first and third carbon atoms of the octane chain, which contributes to its classification as a diol [1]. The structure consists of an eight-carbon backbone with hydroxyl groups at positions 1 and 3, creating a primary alcohol at C1 and a secondary alcohol at C3 [2].
The molecular structure of 1,3-Octanediol can be represented by the IUPAC name octane-1,3-diol, with alternative names including 1,3-dihydroxyoctane and propane-1,3-diol, 1-pentyl- [3]. The compound has a linear configuration with potential for hydrogen bonding between its hydroxyl groups, which influences many of its physical and chemical properties [4].
The spatial arrangement of 1,3-Octanediol allows for stereoisomerism at the C3 position, as this carbon is a stereocenter [2] [3]. The R-configuration of 1,3-Octanediol is known as (R)-1,3-Octanediol, while the S-configuration is known as (S)-1,3-Octanediol [9]. The racemic mixture contains equal amounts of both enantiomers [2].
1,3-Octanediol exhibits well-defined phase transition temperatures that are characteristic of its molecular structure [11]. The melting point of 1,3-Octanediol has been experimentally determined to be in the range of 68-69°C [11] [16]. This relatively high melting point for a compound of its molecular weight can be attributed to the presence of two hydroxyl groups that facilitate intermolecular hydrogen bonding [1].
The boiling point of 1,3-Octanediol varies with pressure, as is typical for organic compounds [16]. At a reduced pressure of 25 Torr, the boiling point ranges from 165-170°C, while at 4.5 Torr, it is observed at 81-82°C [16]. The normal boiling point (at atmospheric pressure) can be estimated to be significantly higher, consistent with other diols of similar molecular weight [11].
These phase transition temperatures are important parameters for understanding the physical behavior of 1,3-Octanediol in various applications and for designing processes involving this compound [11] [16].
The density of 1,3-Octanediol has been estimated to be approximately 0.9636 g/cm³ at standard conditions [11]. This value is consistent with other medium-chain diols and reflects the molecular packing influenced by the hydroxyl groups and the aliphatic chain [11] [17].
The refractive index of 1,3-Octanediol has been measured as 1.4554 at 589.3 nm and 20°C [11]. This optical property is useful for identification and purity assessment of the compound [17]. The refractive index is influenced by the molecular structure, particularly the presence of hydroxyl groups which increase the polarizability of the molecule [11].
Both density and refractive index are important physical constants that can be used to characterize 1,3-Octanediol and assess its purity in laboratory and industrial settings [11] [17].
The solubility behavior of 1,3-Octanediol is governed by its unique molecular structure featuring both hydrophilic hydroxyl groups and a hydrophobic carbon chain [14]. This dual nature results in interesting solubility patterns across different solvents [21].
In water, 1,3-Octanediol exhibits limited solubility due to the hydrophobic effect of its octyl chain, which counteracts the hydrophilic nature of the hydroxyl groups [14] [21]. This makes it less water-soluble compared to shorter-chain diols, though still more soluble than the corresponding monoalcohol (1-octanol) [21].
1,3-Octanediol shows good solubility in polar protic solvents such as ethanol and 1-propanol, which can effectively interact with both the hydroxyl groups through hydrogen bonding [14] [21]. In polar aprotic solvents like tetrahydrofuran (THF) and acetone, 1,3-Octanediol also demonstrates good solubility due to favorable dipole-dipole interactions [21].
In non-polar solvents such as hexane, 1,3-Octanediol has limited solubility due to the inability of these solvents to effectively interact with the hydroxyl groups [14]. The solubility parameters of 1,3-Octanediol in various organic solvents make it useful in applications requiring specific solvent compatibility profiles [21] [27].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1,3-Octanediol [29]. The ¹H NMR spectrum of 1,3-Octanediol displays characteristic signals that correspond to its various hydrogen environments [29] [31].
The hydroxyl protons (-OH) typically appear as broad singlets in the range of 3.5-4.0 ppm, though the exact chemical shift can vary with concentration due to hydrogen bonding effects [29]. The proton attached to the secondary alcohol carbon (-CH-OH) appears as a multiplet at approximately 3.8-4.0 ppm [31]. The methylene protons adjacent to the primary alcohol (-CH₂-OH) give rise to a triplet at around 3.6-3.7 ppm with coupling constants of approximately 6-7 Hz [29] [31].
The methylene protons in the aliphatic chain (-CH₂-) appear as complex multiplets in the range of 1.3-1.7 ppm, while the terminal methyl group (-CH₃) produces a triplet at approximately 0.9 ppm with coupling constants of 6-7 Hz [29] [31].
In the ¹³C NMR spectrum, the carbon bearing the secondary hydroxyl group (-CH-OH) resonates at 70-75 ppm, while the carbon of the primary alcohol (-CH₂-OH) appears at 60-65 ppm [29]. The methylene carbons of the aliphatic chain produce signals in the range of 25-35 ppm, and the terminal methyl carbon appears at approximately 14 ppm [29] [31].
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 1,3-Octanediol [7] [18]. The mass spectrum of 1,3-Octanediol typically shows a molecular ion peak (M⁺) at m/z 146, corresponding to its molecular weight [7]. However, this peak often has low intensity due to the facile fragmentation of alcohols in the mass spectrometer [18].
A characteristic fragmentation involves the loss of water (18 mass units), resulting in a peak at m/z 128 (M⁺-H₂O) [18] [22]. Further fragmentation can occur through cleavage of carbon-carbon bonds, particularly those adjacent to the hydroxyl-bearing carbons [18].
Fragments containing the hydroxyl groups are commonly observed, such as C₃H₇O₂⁺ (m/z 75) and C₃H₇O⁺ (m/z 59), which represent fragments containing both hydroxyl groups and one hydroxyl group, respectively [7] [22]. Alkyl fragments such as C₄H₉⁺ (m/z 57) and C₃H₇⁺ (m/z 43) are also prominent in the mass spectrum and are characteristic of the aliphatic chain [18] [22].
The fragmentation pattern of 1,3-Octanediol follows general rules for alcohols, where cleavage at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbons is favored, in accordance with Stevenson's rule [22]. This rule states that fragmentation processes leading to the formation of more stable ions are favored over processes leading to less stable ions [22].
Infrared (IR) spectroscopy of 1,3-Octanediol reveals characteristic absorption bands associated with its functional groups [23]. The O-H stretching vibration appears as a strong, broad band in the region of 3300-3400 cm⁻¹, with the broadness attributed to hydrogen bonding interactions [23]. The C-H stretching vibrations for methyl and methylene groups are observed in the regions of 2950-2970 cm⁻¹ and 2850-2925 cm⁻¹, respectively [23].
The C-H bending vibrations appear in the range of 1350-1470 cm⁻¹ as multiple peaks [23]. The C-O stretching vibrations, which are particularly important for identifying alcohols, are observed in the regions of 1050-1085 cm⁻¹ for the primary alcohol and 1085-1125 cm⁻¹ for the secondary alcohol [23]. The O-H bending vibration appears in the region of 1260-1350 cm⁻¹ [23].
Raman spectroscopy complements IR spectroscopy by providing additional structural information [24]. While specific Raman data for 1,3-Octanediol is limited, compounds with similar functional groups show characteristic Raman shifts [24]. The C-O stretching vibrations typically appear in the range of 1000-1100 cm⁻¹, and the C-C stretching vibrations of the aliphatic chain are observed in the range of 800-1000 cm⁻¹ [24] [25].
The combination of IR and Raman spectroscopic data provides a comprehensive fingerprint for the identification and structural characterization of 1,3-Octanediol [23] [24].
The standard enthalpy of formation (ΔfH°) for 1,3-Octanediol in the gas phase has been calculated to be approximately -518.19 kJ/mol using the Joback method [10]. This value represents the energy change when one mole of 1,3-Octanediol is formed from its constituent elements in their standard states [10] [33].
The enthalpy of combustion, though not directly reported in the literature for 1,3-Octanediol, can be estimated based on similar diols and the general combustion reaction for alcohols [10]. During combustion, 1,3-Octanediol reacts with oxygen to form carbon dioxide and water, releasing a significant amount of energy [33].
These thermodynamic parameters are essential for understanding the energetics of reactions involving 1,3-Octanediol and for calculating other thermodynamic properties [10] [33]. The negative value of the enthalpy of formation indicates that the formation of 1,3-Octanediol from its elements is an exothermic process [33].
The enthalpy of vaporization (ΔvapH°) for 1,3-Octanediol has been calculated to be approximately 66.37 kJ/mol using the Joback method [10]. This value represents the energy required to convert one mole of liquid 1,3-Octanediol to its vapor phase at constant temperature [10] [32].
The enthalpy of fusion (ΔfusH°) for 1,3-Octanediol has been calculated to be approximately 21.13 kJ/mol [10]. This represents the energy required to convert one mole of solid 1,3-Octanediol to its liquid phase at the melting point [10] [32].
For diols like 1,3-Octanediol, the enthalpy of vaporization is significantly higher than that of corresponding monoalcohols due to the presence of two hydroxyl groups that can form hydrogen bonds [32]. The enthalpy of vaporization is an important parameter for processes involving phase changes, such as distillation and evaporation [10] [32].
The standard Gibbs free energy of formation (ΔfG°) for 1,3-Octanediol has been calculated to be approximately -259.60 kJ/mol using the Joback method [10]. This value represents the maximum non-expansion work that can be extracted from the formation reaction of 1,3-Octanediol from its elements at constant temperature and pressure [10] [26].
The temperature dependence of the Gibbs free energy for 1,3-Octanediol follows the fundamental thermodynamic relationship ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the absolute temperature, and ΔS is the entropy change [26] [28]. The entropy (S°) of 1,3-Octanediol at 298.15 K has been calculated to be approximately 347.5 J·K⁻¹·mol⁻¹ [20].
The heat capacity (Cp,m°) of 1,3-Octanediol, which is needed for calculating the temperature dependence of thermodynamic properties, varies with temperature [20]. At 298.15 K, the heat capacity has been calculated to be approximately 125.0 J·K⁻¹·mol⁻¹ [20].